molecular formula C19H17NO4S2 B2614545 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 307525-44-6

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2614545
CAS No.: 307525-44-6
M. Wt: 387.47
InChI Key: JQENHOIEIUZNMN-BOPFTXTBSA-N
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Description

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H17NO4S2 and its molecular weight is 387.47. The purity is usually 95%.
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Biological Activity

The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds recognized for their diverse biological activities. Thiazolidin-4-ones have gained attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. This article explores the biological activity of this specific compound and its implications in drug development.

Structure and Properties

The structural formula of the compound can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure features a thiazolidinone ring with various substituents that influence its biological properties. The presence of methoxy groups and a sulfanylidene moiety enhances its potential for diverse interactions within biological systems.

Anticancer Activity

Research has shown that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies indicate that modifications at specific positions on the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in human cancer cells, demonstrating promising results in inducing apoptosis and cell cycle arrest.

Case Study : A derivative similar to this compound was tested against colon cancer cells (HT29), showing an IC50 value of 15 µM, indicating substantial antiproliferative activity .

Antimicrobial Activity

Thiazolidin-4-ones are also noted for their antimicrobial effects. The compound's ability to inhibit bacterial growth has been assessed through various assays. In particular, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
(5Z)-5-...Staphylococcus aureus32 µg/mL
(5Z)-5-...Escherichia coli64 µg/mL

The above table summarizes preliminary findings on the antimicrobial efficacy of related thiazolidinone derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidin-4-one derivatives is another area of interest. Compounds have been shown to reduce pro-inflammatory cytokines in vitro and in vivo models. The specific compound's anti-inflammatory activity is hypothesized to be mediated through the inhibition of NF-kB signaling pathways.

Research Finding : A study reported that thiazolidinone derivatives significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Substituents at positions 2 and 3 on the thiazolidinone ring play critical roles in modulating activity:

  • Methoxy Groups : Enhance lipophilicity and potentially increase cellular uptake.
  • Sulfanylidene Moiety : Contributes to the overall stability and reactivity of the compound.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-22-14-7-5-13(6-8-14)20-18(21)17(26-19(20)25)11-12-4-9-15(23-2)16(10-12)24-3/h4-11H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQENHOIEIUZNMN-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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